molecular formula C15H19BN2O2 B567087 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole CAS No. 1229584-17-1

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

Cat. No.: B567087
CAS No.: 1229584-17-1
M. Wt: 270.139
InChI Key: ABLIMXXAJWRGPB-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of the boronic acid moiety makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

  • Synthesis and Characterization : The compound is used as a raw substitute material in the synthesis of various organic compounds. It has been characterized using spectroscopic methods like FT-IR, NMR, and MS, and its structure is further confirmed by X-ray diffraction. These studies are crucial in understanding its chemical properties and potential applications (Liao, Liu, Wang, & Zhou, 2022).

  • Optoelectronic and Sensing Applications : The compound has been used in the synthesis of organic bipolar fluorescent aggregation-induced emission (AIE) luminogens. These luminogens demonstrate potential for research and applications in optoelectronic devices, sensing applications, biological probes, and intercellular imaging (Kathirvelan, Mayakrishnan, Maheswari, Biswas, Raavi, & Panda, 2020).

  • Molecular Electrostatic Potential Studies : The compound is studied using Density Functional Theory (DFT) to investigate its molecular electrostatic potential and frontier molecular orbitals. This research provides insights into the physicochemical properties of the compound, essential for understanding its behavior in different chemical reactions (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

  • Pharmacological Potential : It has been explored in the context of pharmacology, specifically in the synthesis of compounds for potential use in treating conditions like inflammation and psychiatric disorders. This highlights the compound's role as a precursor in medicinal chemistry (Sharpe, Cherkofsky, Hewes, Smith, Gregory, Haber, Leadbetter, & Whitney, 1985).

  • Environmental Effect Studies : The compound is also a subject of study in terms of its environmental effects on its physico-chemical properties, particularly in magnetic materials (Matteo, Adamo, Cossi, Barone, & Rey, 1999).

Safety and Hazards

Safety and hazards associated with these compounds can also vary. For instance, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the use of these compounds could involve their use as ligands in various chemical reactions, as well as their potential applications in the synthesis of other complex organic compounds .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are often used in organic synthesis reactions, particularly in borylation reactions .

Mode of Action

The mode of action of this compound is likely related to its ability to participate in borylation reactions. In these reactions, the compound can act as a boron source, allowing for the introduction of a boron atom into organic molecules . This can lead to significant changes in the chemical properties of the target molecule, enabling further reactions or modifications.

Biochemical Pathways

For example, borylated compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the compound’s action could result in the formation of a new molecule with altered chemical properties. For example, in a borylation reaction, the compound could enable the introduction of a boron atom into a target molecule, potentially leading to significant changes in the molecule’s reactivity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of borylation reactions can be affected by factors such as the temperature, the presence of a catalyst, and the solvent used . Additionally, the compound’s stability could be influenced by factors such as temperature, light, and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole typically involves the following steps:

  • Borylation: The starting material, 4-iodoaniline, undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium acetate) under inert atmosphere and heating conditions.

  • Imidazole Formation: The resulting boronic acid derivative is then reacted with imidazole in the presence of a coupling reagent (e.g., EDCI) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The boronic acid group facilitates the coupling with aryl halides in the presence of a palladium catalyst.

  • Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form imidazolidines.

  • Substitution Reactions: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium acetate), aryl halide, and solvent (e.g., toluene).

  • Oxidation: Oxidizing agents (e.g., hydrogen peroxide), acidic conditions.

  • Reduction: Reducing agents (e.g., sodium borohydride), mild conditions.

  • Substitution Reactions: Electrophiles (e.g., nitric acid, halogens), acidic conditions.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

  • Imidazolium Salts: From oxidation of the imidazole ring.

  • Imidazolidines: From reduction of the imidazole ring.

  • Nitro Compounds: From nitration of the phenyl ring.

Chemistry:

  • Suzuki-Miyaura Cross-Coupling: Used to synthesize complex biaryl structures, which are important in the development of pharmaceuticals and organic materials.

  • Organic Synthesis: Employed as a building block in the synthesis of various organic compounds.

Biology:

  • Protein Labeling: Utilized in the labeling of proteins for biological studies, particularly in the context of proteomics.

  • Biosensors: Incorporated into biosensors for the detection of biomolecules.

Medicine:

  • Drug Development: Used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.

Industry:

  • Material Science: Employed in the synthesis of advanced materials, such as conjugated polymers and organic semiconductors.

  • Catalysis: Utilized as a catalyst or co-catalyst in various industrial chemical processes.

Comparison with Similar Compounds

  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene): Similar structure but with a thiophene ring instead of an imidazole ring.

  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline): Similar structure but with an aniline group instead of an imidazole ring.

Uniqueness:

  • The presence of the imidazole ring in 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole provides unique biological and chemical properties compared to other boronic acid derivatives. The imidazole ring can engage in hydrogen bonding and metal coordination, enhancing its utility in biological and medicinal applications.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLIMXXAJWRGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732510
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229584-17-1
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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